molecular formula C11H12O3S4 B14516557 (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate CAS No. 62409-15-8

(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate

Cat. No.: B14516557
CAS No.: 62409-15-8
M. Wt: 320.5 g/mol
InChI Key: WJWCDOSLBLODFA-UHFFFAOYSA-M
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Description

(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate typically involves the reaction of 4-phenyl-3H-1,2-dithiol-3-one with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the sulfanium ion. The methanesulfonate group is introduced through a subsequent reaction with methanesulfonyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The sulfanium ion can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s reactivity with biological molecules makes it a useful tool in biochemical studies.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s sulfur-containing core can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate is unique due to its specific combination of a dithiolylidene core with a sulfanium ion and methanesulfonate group

Properties

CAS No.

62409-15-8

Molecular Formula

C11H12O3S4

Molecular Weight

320.5 g/mol

IUPAC Name

methanesulfonate;3-methylsulfanyl-4-phenyldithiol-1-ium

InChI

InChI=1S/C10H9S3.CH4O3S/c1-11-10-9(7-12-13-10)8-5-3-2-4-6-8;1-5(2,3)4/h2-7H,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

WJWCDOSLBLODFA-UHFFFAOYSA-M

Canonical SMILES

CSC1=C(C=[S+]S1)C2=CC=CC=C2.CS(=O)(=O)[O-]

Origin of Product

United States

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